![molecular formula C20H19N3OS B2836908 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide CAS No. 2034473-77-1](/img/structure/B2836908.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds usually involves several steps and depends on the starting materials available. The imidazo[2,1-b]thiazole moiety can be synthesized from 2-aminothiazoles and α-halocarbonyl compounds . The benzamide moiety can be synthesized from the corresponding benzoic acid and an amine in the presence of a coupling agent.Scientific Research Applications
- Imidazo[2,1-b][1,3]thiazoles and their derivatives have shown promise as potential anticancer agents . Researchers have synthesized novel compounds containing this core structure and evaluated their cytotoxic effects against cancer cell lines. Further studies explore their mechanisms of action and potential for targeted cancer therapy.
- Some imidazo[2,1-b][1,3]thiazole derivatives exhibit antiviral properties. These compounds may interfere with viral replication or entry, making them valuable candidates for developing antiviral drugs . Investigating their efficacy against specific viruses is an ongoing area of research.
- The imidazole-thiazole scaffold contributes to antioxidant activity. Compounds with this structure may scavenge free radicals and protect cells from oxidative damage . Understanding their antioxidant mechanisms could lead to novel therapeutic strategies.
- Imidazole-containing compounds have been explored for their immunomodulatory effects. By influencing immune responses, these molecules could play a role in treating autoimmune diseases or enhancing immune function .
- Partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives form a distinct group of pharmaceutically relevant compounds. Some of these compounds exhibit tuberculostatic activity, which is crucial in the fight against tuberculosis .
- Researchers have designed compounds that incorporate both histone deacetylase (HDAC) inhibitory functionality and phosphoinositide 3-kinase (PI3K) inhibition. These dual-acting inhibitors hold promise for cancer drug development, targeting multiple pathways simultaneously .
Anticancer Properties
Antiviral Activity
Antioxidant Potential
Immunomodulation
Tuberculostatic Agents
Dual-Acting Inhibitors
Mechanism of Action
Target of Action
It’s known that imidazo[2,1-b][1,3]thiazole derivatives, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Biochemical Pathways
It’s known that imidazole containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
It’s known that the derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone .
properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-8-15(14(2)11-13)19(24)21-17-6-4-3-5-16(17)18-12-23-9-10-25-20(23)22-18/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFGDCVDRYZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide |
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